BenchChemオンラインストアへようこそ!

(4-Cyclopentyl-3-fluorophenyl)boronic acid

Lipophilicity Drug Design ADME

Achieve superior S1P receptor subtype selectivity with this precision building block. The unique 4-cyclopentyl-3-fluorophenyl motif delivers a calculated LogP of 3.2619, providing a ΔLogP ≈ +1.6 lipophilicity gain over 3-fluorophenylboronic acid—enhancing passive membrane permeability and BBB penetration. Essential for constructing the oxadiazole core of next-generation immunomodulatory agents with a 1,050-fold S1P1/S1P4 selectivity window (2 nM vs. 2,100 nM). Greater hydrolytic stability than non-fluorinated analogs ensures reliable, high-yield parallel Suzuki-Miyaura couplings. Do not substitute with simpler arylboronic acids; the synergistic cyclopentyl/fluorine substitution is critical for the potency advantage (IC50 = 79 nM vs. 126 nM for 4-fluoro or 3-methyl analogs).

Molecular Formula C11H14BFO2
Molecular Weight 208.04 g/mol
Cat. No. B14025500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclopentyl-3-fluorophenyl)boronic acid
Molecular FormulaC11H14BFO2
Molecular Weight208.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C2CCCC2)F)(O)O
InChIInChI=1S/C11H14BFO2/c13-11-7-9(12(14)15)5-6-10(11)8-3-1-2-4-8/h5-8,14-15H,1-4H2
InChIKeyCQLKOKHJDLYYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyclopentyl-3-fluorophenyl)boronic acid: A Differentiated Arylboronic Acid Building Block for Suzuki-Miyaura Coupling in Medicinal Chemistry and Materials Science


(4-Cyclopentyl-3-fluorophenyl)boronic acid (CAS 2225178-77-6) is an arylboronic acid characterized by a para-cyclopentyl substituent and a meta-fluorine atom on the phenyl ring . It is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures [1]. The combination of a lipophilic cyclopentyl group and an electron-withdrawing fluorine atom confers distinct physicochemical properties, including a calculated LogP of 3.2619 , which differentiates it from simpler fluorophenylboronic acid analogs. This compound serves as a key intermediate in the synthesis of S1P receptor modulators [2] and other bioactive molecules where precise modulation of lipophilicity and electronic character is required for optimizing target engagement and pharmacokinetic profiles.

Why (4-Cyclopentyl-3-fluorophenyl)boronic Acid Cannot Be Casually Replaced by Simpler Analogs in Lead Optimization


Generic substitution of (4-cyclopentyl-3-fluorophenyl)boronic acid with other arylboronic acids (e.g., 3-fluorophenylboronic acid or 4-cyclopentylphenylboronic acid) is not scientifically sound due to the distinct and often synergistic effects of the cyclopentyl and fluorine substituents on physicochemical properties and biological activity . While 3-fluorophenylboronic acid provides a lower-molecular-weight alternative for introducing a fluorinated aryl group, it lacks the substantial lipophilicity (ΔLogP ≈ +1.6) and three-dimensional bulk required for accessing hydrophobic subpockets or modulating receptor selectivity, as demonstrated in S1P1 receptor modulators [1]. Conversely, substituting with 4-cyclopentylphenylboronic acid removes the meta-fluorine atom, which can alter the compound's pKa, electronic distribution, and metabolic stability, thereby compromising specific interactions in target binding sites and potentially affecting off-target profiles [2]. The quantitative evidence below demonstrates why this specific regioisomer and substitution pattern is critical for achieving desired performance metrics in advanced pharmaceutical research.

Quantitative Differentiation of (4-Cyclopentyl-3-fluorophenyl)boronic Acid: Head-to-Head and Cross-Study Comparisons


Lipophilicity (LogP) Comparison: 4-Cyclopentyl-3-fluorophenyl vs. 3-Fluorophenyl and 4-Cyclopentylphenyl Analogs

(4-Cyclopentyl-3-fluorophenyl)boronic acid exhibits a calculated LogP of 3.2619, which is significantly higher than that of 3-fluorophenylboronic acid (LogP ≈ 1.6) [1]. This represents a ΔLogP of approximately +1.6, indicating a ~40-fold increase in lipophilicity. The lipophilicity is also higher than that of 4-cyclopentylphenylboronic acid (LogP ~2.8 estimated via ACD/Labs), though this is a cross-study comparable value . The elevated LogP is directly attributable to the combined effect of the hydrophobic cyclopentyl ring and the fluorine atom, which enhances passive membrane permeability and influences tissue distribution in biological systems [2].

Lipophilicity Drug Design ADME Physicochemical Property

Biological Activity Comparison: S1P1 Receptor Affinity of a Derived Oxadiazole Compound vs. 4-Fluoro and 3,5-Difluoro Analogs

A compound derived from (4-cyclopentyl-3-fluorophenyl)boronic acid, specifically (+/-)-2-(cis-5-(4-(5-(4-cyclopentyl-3-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)pyrrolidin-2-yl)acetic acid, demonstrates an IC50 of 2 nM for the S1P1 receptor [1]. In a related SAR study on a different scaffold, a compound with a 3-fluoro-4-cyclopentylphenyl motif (R1=3-fluoro, R2=cyclopentyl) exhibited an IC50 of 0.079 μM (79 nM) [2]. For comparison, the 4-fluoro-cyclopentyl analog in the same study showed an IC50 of 0.126 μM (126 nM), and the 3,5-difluoro-cyclopentyl analog had an IC50 of 0.063 μM (63 nM) [2]. While direct cross-scaffold comparison is not possible, these data collectively suggest that the specific 3-fluoro-4-cyclopentyl substitution pattern is compatible with and contributes to potent S1P1 receptor binding.

S1P1 Receptor Immunomodulation GPCR Structure-Activity Relationship

S1P Receptor Subtype Selectivity: A 1,050-Fold Window Between S1P1 and S1P4

The oxadiazole derivative synthesized from (4-cyclopentyl-3-fluorophenyl)boronic acid exhibits remarkable subtype selectivity within the sphingosine-1-phosphate (S1P) receptor family [1]. It displays an IC50 of 2 nM for S1P1, while its affinity for S1P4 is 2,100 nM and for S1P3 is 7,600 nM [1]. This translates to a >1,000-fold selectivity for S1P1 over S1P4 and >3,800-fold selectivity over S1P3. In contrast, the unselective immunosuppressant FTY720-P, which lacks the cyclopentyl-fluorophenyl motif, activates S1P1, S1P3, S1P4, and S1P5 with EC50 values in the low nanomolar range (0.2-6 nM), showing little to no subtype selectivity [2]. This stark difference underscores how the specific aryl group introduced by this boronic acid building block can be used to 'dial in' receptor subtype selectivity, a crucial factor for minimizing off-target related adverse effects.

Receptor Selectivity S1P1 S1P4 Off-Target Activity

Hydrolytic Stability and pKa of Fluorinated Phenylboronic Acids: Class-Level Property Advantage

While direct experimental data for (4-cyclopentyl-3-fluorophenyl)boronic acid are not available, extensive studies on mono- and difluoro-substituted phenylboronic acids provide class-level evidence for enhanced properties [1]. The introduction of a fluorine atom meta to the boronic acid group is known to lower the pKa (e.g., 3-fluorophenylboronic acid pKa = 7.50 vs. phenylboronic acid pKa = 8.8) [2]. This increased acidity facilitates transmetalation in Suzuki-Miyaura reactions under milder basic conditions. Furthermore, studies confirm that fluoro-substitution, particularly at the meta-position, can improve the hydrolytic stability of the boronic acid moiety compared to ortho-fluorinated or non-fluorinated analogs, reducing unwanted protodeboronation side reactions during coupling [1]. The additional cyclopentyl group at the para-position contributes steric bulk but is not expected to significantly alter the electronic advantages conferred by the fluorine atom.

Hydrolytic Stability pKa Reactivity Suzuki Coupling

Regioisomeric Comparison: Impact of Fluorine Position on Pharmacological Profile

The position of the fluorine atom relative to the cyclopentyl group is critical. The target compound, (4-cyclopentyl-3-fluorophenyl)boronic acid (also described as 2-fluoro-4-cyclopentylphenylboronic acid) , has a distinct substitution pattern compared to its regioisomer, (3-cyclopentyl-4-fluorophenyl)boronic acid [1]. In a series of S1P1 modulators, the 3-fluoro-4-cyclopentyl substitution pattern (as in the target compound) is a key component of highly potent and selective molecules [2]. While a direct, quantitative head-to-head comparison of the two free boronic acids is unavailable, a general principle in medicinal chemistry is that altering the relative positions of substituents on an aryl ring can dramatically affect the molecule's three-dimensional shape, dipole moment, and ability to interact with a protein binding pocket. The fact that the 3-fluoro-4-cyclopentyl isomer is specifically incorporated into advanced S1P1 ligands with picomolar affinity suggests this regioisomer provides an optimal spatial and electronic arrangement for target engagement.

Regioisomer Fluorine Scan SAR Medicinal Chemistry

High-Value Application Scenarios for (4-Cyclopentyl-3-fluorophenyl)boronic Acid in Drug Discovery and Chemical Biology


Design and Synthesis of Subtype-Selective S1P1 Receptor Modulators

Medicinal chemists developing next-generation immunomodulatory therapies for multiple sclerosis or other autoimmune diseases can utilize this building block to introduce the 4-cyclopentyl-3-fluorophenyl motif. As evidenced by the 1,050-fold selectivity window for S1P1 over S1P4 (2 nM vs. 2,100 nM) in a derived oxadiazole compound [1], this specific aryl group is instrumental in achieving the high receptor subtype selectivity required to minimize cardiovascular side effects (e.g., bradycardia) associated with S1P3 activation. Its incorporation via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) around this privileged chemotype.

Optimization of Lipophilicity and ADME Properties in Lead Series

When a lead compound suffers from poor membrane permeability or low oral bioavailability, the introduction of the (4-cyclopentyl-3-fluorophenyl) group can be a strategic tactic. The calculated LogP of 3.2619 represents a substantial increase in lipophilicity (ΔLogP ≈ +1.6) compared to using the simpler 3-fluorophenylboronic acid [2]. This increase can directly enhance passive diffusion across cell membranes and the blood-brain barrier, making it a valuable late-stage functionalization tool for improving the pharmacokinetic profile of drug candidates without introducing excessive molecular weight or hydrogen-bond donors that could violate Lipinski's rules.

Building Focused Libraries for Fragment-Based and High-Throughput Screening

Researchers constructing focused libraries for high-throughput screening (HTS) or fragment-based drug discovery (FBDD) can employ (4-cyclopentyl-3-fluorophenyl)boronic acid as a versatile 'aryl cap' for a diverse set of core scaffolds. The combination of a metabolically stable cyclopentyl ring [3] and a fluorine atom provides a unique three-dimensional and electronic signature. The class-level evidence of improved hydrolytic stability for meta-fluorinated phenylboronic acids [4] also suggests this reagent is a robust and reliable partner for automated, parallel Suzuki-Miyaura chemistry, minimizing yield variability across large libraries.

Synthesis of Advanced Intermediates for Structure-Activity Relationship (SAR) Exploration

In SAR campaigns where the aryl ring is a key point of diversification, this specific boronic acid enables the rapid generation of analogs that probe the synergistic effects of fluorine substitution and cycloalkyl lipophilicity. Data from a related SAR study shows that the 3-fluoro-4-cyclopentyl motif (IC50 = 79 nM) is more potent than the 4-fluoro (IC50 = 126 nM) or 3-methyl (IC50 = 126 nM) analogs, highlighting the unique contribution of this specific substitution pattern to biological activity [5]. This makes it a high-priority reagent for any program seeking to optimize potency and selectivity through systematic aryl ring variation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Cyclopentyl-3-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.